molecular formula C24H20N2O2 B11493018 2-oxo-N-(2-phenylethyl)-2-(2-phenyl-1H-indol-3-yl)acetamide

2-oxo-N-(2-phenylethyl)-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B11493018
M. Wt: 368.4 g/mol
InChI Key: ZYPHBSNVKPTAEJ-UHFFFAOYSA-N
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Description

2-oxo-N-(2-phenylethyl)-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an indole ring, a phenylethyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-phenylethyl)-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetamide Moiety: The final step involves the acylation of the indole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-oxo-N-(2-phenylethyl)-2-(2-phenyl-1H-indol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions, enzyme activity, and cellular pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-phenylethyl)-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-(2-phenylethyl)-2-(1H-indol-3-yl)acetamide: Lacks the phenyl group on the indole ring.

    2-oxo-N-(2-phenylethyl)-2-(2-methyl-1H-indol-3-yl)acetamide: Contains a methyl group instead of a phenyl group on the indole ring.

    2-oxo-N-(2-phenylethyl)-2-(2-phenyl-1H-indol-3-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-oxo-N-(2-phenylethyl)-2-(2-phenyl-1H-indol-3-yl)acetamide lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

2-oxo-N-(2-phenylethyl)-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C24H20N2O2/c27-23(24(28)25-16-15-17-9-3-1-4-10-17)21-19-13-7-8-14-20(19)26-22(21)18-11-5-2-6-12-18/h1-14,26H,15-16H2,(H,25,28)

InChI Key

ZYPHBSNVKPTAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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